molecular formula C10H8ClNO3 B6258405 ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate CAS No. 870243-07-5

ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate

Katalognummer: B6258405
CAS-Nummer: 870243-07-5
Molekulargewicht: 225.63 g/mol
InChI-Schlüssel: AWTBVNLGTIJRKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest in the scientific community due to its unique structural features and potential applications in various fields. The compound is characterized by a fused ring system consisting of a furan and a pyridine ring, with an ethyl ester and a chlorine substituent. Its molecular formula is C10H8ClNO3, and it has a molecular weight of 225.63 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate has found applications in several scientific research areas:

Wirkmechanismus

The mechanism of action of ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .

Eigenschaften

CAS-Nummer

870243-07-5

Molekularformel

C10H8ClNO3

Molekulargewicht

225.63 g/mol

IUPAC-Name

ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3

InChI-Schlüssel

AWTBVNLGTIJRKZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(C=NC=C2O1)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.